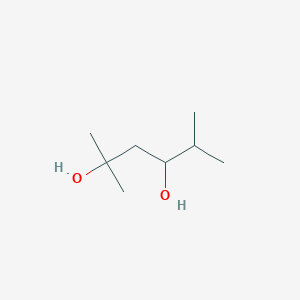
2,5-Dimethyl-2,4-hexanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-2,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications, particularly in the production of polymers and as an intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions:
Acetylene-Acetone Method: Acetylene and acetone are condensed in the presence of potassium hydroxide in a benzene solvent.
Methylbutynol-Acetone Condensation: Methylbutynol and acetone undergo a condensation reaction in the presence of potassium isobutoxide catalyst to form 2,5-Dimethyl-2,4-hexanediol.
Industrial Production Methods: The industrial production of this compound typically involves the acetylene-acetone method due to its efficiency and high yield .
化学反应分析
Types of Reactions:
Oxidation: 2,5-Dimethyl-2,4-hexanediol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrochloric acid (HCl) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: 2,5-Dichloro-2,5-dimethylhexane.
科学研究应用
2,5-Dimethyl-2,4-hexanediol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
作用机制
The mechanism of action of 2,5-Dimethyl-2,4-hexanediol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups. These reactions include dehydration to form cyclic ethers and reactions with nitriles to yield pyrrolines. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
- 1,1,4,4-Tetramethyl-1,4-butanediol
- 2,5-Dihydroxy-2,5-dimethylhexane
- 2,5-Dimethyl-2,5-dihydroxyhexane
- 2,5-Dimethylhexane-2,5-diol
Uniqueness: 2,5-Dimethyl-2,4-hexanediol is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form cyclic ethers and react with nitriles to produce pyrrolines sets it apart from other similar compounds .
属性
CAS 编号 |
3899-89-6 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2,5-dimethylhexane-2,4-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)7(9)5-8(3,4)10/h6-7,9-10H,5H2,1-4H3 |
InChI 键 |
JANSZBDMCKVQEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


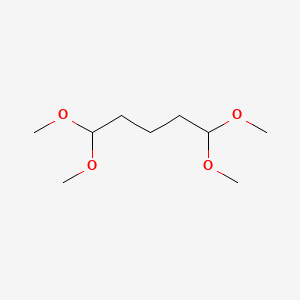


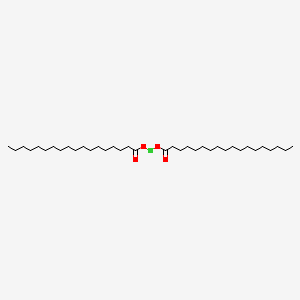
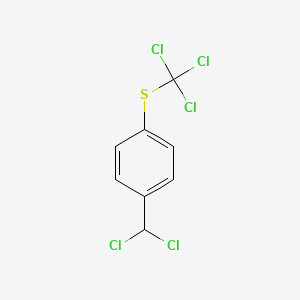

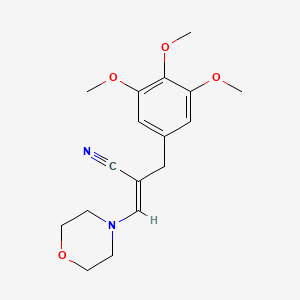
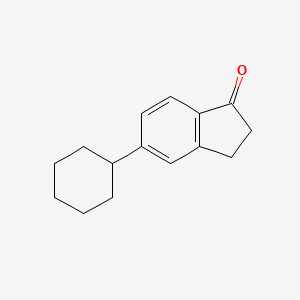
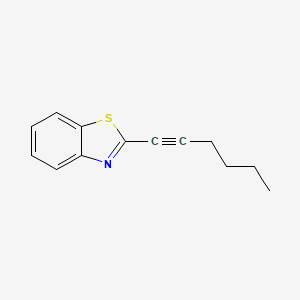
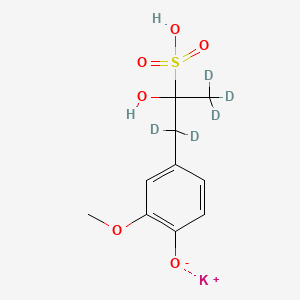
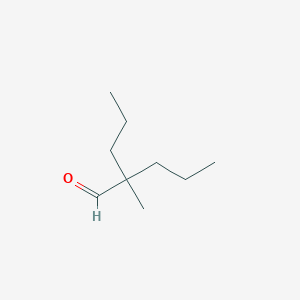
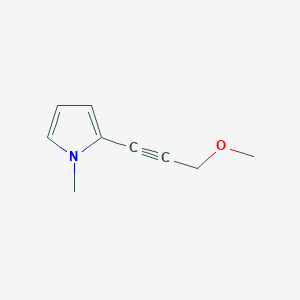
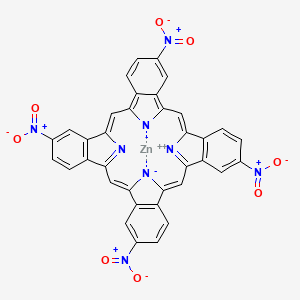
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)
